molecular formula C7H9ClN4O2 B2413498 4-Amino-3-nitrobenzimidamide hydrochloride CAS No. 74138-37-7

4-Amino-3-nitrobenzimidamide hydrochloride

Cat. No.: B2413498
CAS No.: 74138-37-7
M. Wt: 216.63
InChI Key: FOFNBGUCQQUQPK-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H8N4O2·HCl It is a derivative of benzamidine, characterized by the presence of both amino and nitro functional groups on the benzene ring

Scientific Research Applications

4-Amino-3-nitrobenzimidamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

4-Amino-3-nitrobenzamidine monohydrochloride is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitrobenzimidamide hydrochloride typically involves a multi-step process. One common method starts with the nitration of 4-aminobenzonitrile using potassium nitrate and sulfuric acid to produce 4-amino-3-nitrobenzonitrile. This intermediate is then subjected to the Pinner amidine synthesis, which involves the conversion of the nitrile group to an amidine group using reagents such as thionyl chloride or phosphorus trichloride. The final step involves the reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd-C) in a hydrogenation reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. The amidining reaction is often carried out using ammonium carbonate or ammonium chloride as the amidining reagent, and the reduction step is performed under acidic conditions using a mixed solvent of water and alcohols . This method is advantageous due to its simplicity, safety, and high yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitrobenzimidamide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation with Pd-C.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The amino group can be oxidized under specific conditions to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd-C) in a hydrogenation reaction.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Major Products Formed

    Reduction: 3,4-Diaminobenzamidine.

    Substitution: Various substituted benzamidines depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of benzamidine.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the Bcl2 protein, which regulates apoptosis, thereby inducing cell death in certain cancer cells . The exact pathways involved in its mechanism of action are still under investigation, but its ability to modulate enzyme activity is a key aspect of its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-nitrobenzonitrile
  • 3,4-Diaminobenzamidine
  • 4-Nitrobenzamidine

Uniqueness

4-Amino-3-nitrobenzimidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for inducing apoptosis and inhibiting specific enzymes, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

4-amino-3-nitrobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.ClH/c8-5-2-1-4(7(9)10)3-6(5)11(12)13;/h1-3H,8H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFNBGUCQQUQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-3-nitro-benzimidic acid ethyl ester hydrochloride (84.5 g, 344 mmol) was suspended in absolute ethanol (750 mL) and then cooled to 0° C. Ammonia was then passed through the solution for a period of 2 h. The flask was tightly sealed and allowed to warm up to room temperature over an 18 h period with stirring. The product was crystallized with diethyl ether and the resulting solid was filtered, washed and dried to give 4-amino-3-nitrobenzamidine monohydrochloride (70.7 g) as an off-white powder.
Quantity
84.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

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